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molecular formula C10H20N2O3 B2689951 Tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate CAS No. 898271-41-5

Tert-butyl 3-(2-aminoethoxy)azetidine-1-carboxylate

Cat. No. B2689951
M. Wt: 216.281
InChI Key: IGZIPLMOZHQEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)(C)OC(=O)N1CC(OCC#N)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1](#[N:2])[CH2:3][O:4][CH:5]1[CH2:6][N:7]([C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[CH2:8]1.[CH3:16][CH2:17][OH:18]>>[CH2:1]([NH2:2])[CH2:3][O:4][CH:5]1[CH2:6][N:7]([C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[CH2:8]1

Inputs

Step One
Name
CC(C)(C)OC(=O)N1CC(OCC#N)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CC(OCC#N)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CC(OCCN)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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